2,3-dichloro-N-(3-iodophenyl)benzamide
Description
2,3-Dichloro-N-(3-iodophenyl)benzamide (CAS: 749893-28-5) is a halogenated benzamide derivative featuring a 2,3-dichlorobenzoyl group linked to a 3-iodophenylamine moiety via an amide bond. The compound’s structure is characterized by two chlorine atoms at the 2- and 3-positions of the benzamide ring and an iodine atom at the 3-position of the phenyl substituent (Fig. 1).
Properties
Molecular Formula |
C13H8Cl2INO |
|---|---|
Molecular Weight |
392.02 g/mol |
IUPAC Name |
2,3-dichloro-N-(3-iodophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2INO/c14-11-6-2-5-10(12(11)15)13(18)17-9-4-1-3-8(16)7-9/h1-7H,(H,17,18) |
InChI Key |
VREPIUZNSXKYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(3-iodophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,3-Dichloro-N-(3-iodophenyl)benzamide is an organic compound with a benzamide structure and dichloro and iodo substituents that is of interest in medicinal chemistry and material science. Halogen atoms, such as chlorine and iodine, give the compound unique chemical properties, enhance its reactivity, and increase interaction with biological systems.
Scientific Research Applications
-
Medicinal Chemistry Due to its potential biological activities, this compound is explored for developing new antimicrobial and anticancer agents.
- Antimicrobial Activity Compounds with similar halogen substitutions have been investigated for various pharmacological effects, including antimicrobial activity. The presence of iodine and chlorine has been correlated with increased biological activity against certain pathogens, such as Pseudomonas aeruginosa and Staphylococcus aureus .
- Synthesis of Derivatives this compound can be used to synthesize derivatives with potentially enhanced properties.
- Interaction Studies Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies often utilize techniques to understand the mechanism of action and potential therapeutic applications of this compound.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(3-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The chloro and iodo substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs differ primarily in the substituents on the benzamide core and the phenyl ring. Key examples include:
- 2,3-Dichloro-N-(3-nitrophenyl)benzamide (CAS: 6389-20-4): Substitution of iodine with a nitro group (-NO₂) introduces strong electron-withdrawing effects, altering solubility and reactivity. This compound has a molecular weight of 311.12 g/mol, density of 1.524 g/cm³, and boiling point of 388.9°C .
- 1c (2,3-Dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide): Incorporation of a pyridazinone group enhances cardiotonic activity, showing efficacy comparable to levosimendan in preclinical models .
Table 1: Structural and Property Comparison
Biological Activity
2,3-Dichloro-N-(3-iodophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound includes a benzamide core with dichloro and iodo substituents. This unique configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances binding affinity and specificity, potentially leading to various biological responses, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling cascades.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Research has shown that modifications to the benzamide structure can significantly affect potency and selectivity. For example:
| Compound ID | Substituent | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| 1 | 3-Cl, 2-Me | 97 | 6 ± 1 |
| 5a | H | 45 | 18 ± 4 |
| 5g | 4-CF3 | 88 | 13 ± 1 |
This table illustrates how different substituents can enhance or diminish the compound's activity against specific biological targets .
Anticancer Activity
Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines, including MCF-7 breast carcinoma cells. The activity is often linked to the compound's ability to induce apoptosis and inhibit cell proliferation.
Antifungal Activity
Research indicates that certain benzamide derivatives possess antifungal properties. The mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways within the fungi .
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of benzamide derivatives in models of neurodegeneration. This activity is thought to stem from their ability to modulate oxidative stress and inflammatory responses in neuronal cells .
Case Studies
- Anticancer Efficacy : A study involving a series of benzamide derivatives, including those with similar structures to this compound, demonstrated significant growth inhibition in various cancer cell lines (GI50 values below 0.0001 μM). The introduction of halogen substituents was found to enhance the anticancer activity substantially .
- In Vitro Studies : In vitro assays showed that certain derivatives exhibited promising results in protecting pancreatic β-cells from stress-induced apoptosis, highlighting their potential in diabetes treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
